N,N'-bis(2-chlorophenyl)pentanediamide
Description
Properties
IUPAC Name |
N,N'-bis(2-chlorophenyl)pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-6-1-3-8-14(12)20-16(22)10-5-11-17(23)21-15-9-4-2-7-13(15)19/h1-4,6-9H,5,10-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZASFYJMRFJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC(=O)NC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-chlorophenyl)pentanediamide typically involves the reaction of 2-chloroaniline with glutaric anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-chlorophenyl)pentanediamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-chlorophenyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: N,N’-bis(2-chlorophenyl)pentanediamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.
Medicine: The compound is explored for its potential pharmacological properties. Researchers investigate its activity against various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Industry: In the industrial sector, N,N’-bis(2-chlorophenyl)pentanediamide is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N,N’-bis(2-chlorophenyl)pentanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
N,N'-bis(3-chlorophenyl)pentanediamide (5c) and N,N'-bis(4-chlorophenyl)pentanediamide (5g) differ in the position of the chlorine substituent on the phenyl ring. Studies show that the ortho-substituted derivative (2-chlorophenyl) exhibits lower cytotoxicity (IC₅₀ >100 μM) compared to para-substituted analogs (IC₅₀: 50–80 μM) in human cancer cell lines (e.g., MCF-7, K-562) . This disparity is attributed to steric hindrance in the ortho position, which may impede molecular interactions with biological targets.
N,N'-bis(4-cyanophenyl)pentanediamide (3) replaces chlorine with a cyano group, enhancing electron-withdrawing effects. This modification increases polarity and reduces melting points (238–239°C) compared to chlorinated analogs (>300°C decomposition) , suggesting improved solubility but lower thermal stability.
Backbone Chain Length
N,N′-Bis(2-chlorophenyl)propanediamide (propane backbone) shares structural similarities but has a shorter chain.
Functional Group Variations
N,N′-bis(4-methoxyphenyl)pentanediamide substitutes chlorine with methoxy groups, introducing electron-donating effects. This change significantly alters solubility and redox properties, as methoxy groups enhance hydrophilicity but reduce electrophilic reactivity compared to chlorinated analogs .
Cytotoxicity
A comparative analysis of bis-aryl pentanediamides in five cancer cell lines revealed:
| Compound | Substituent Position | IC₅₀ (μM) in MCF-7 | IC₅₀ (μM) in HT-29 |
|---|---|---|---|
| N,N'-bis(2-chlorophenyl) | Ortho | >100 | >100 |
| N,N'-bis(3-chlorophenyl) | Meta | 78.4 | 85.2 |
| N,N'-bis(4-bromophenyl) | Para | 52.6 | 65.8 |
| N,N'-bis(4-nitrophenyl) | Para | 32.1 | 48.3 |
Key Findings :
Radiosensitizing Effects
This suggests that the 2-chlorophenyl moiety contributes to redox modulation, though the diamide backbone’s role requires further investigation .
Physicochemical Properties
| Property | N,N'-bis(2-chlorophenyl)pentanediamide | N,N'-bis(4-cyanophenyl)pentanediamide | N,N′-bis(4-methoxyphenyl)pentanediamide |
|---|---|---|---|
| Melting Point (°C) | >300 (decomp.) | 238–239 | Data unavailable |
| Solubility | Low in polar solvents | Moderate in DMSO | High in methanol |
| IR Peaks (cm⁻¹) | 1667 (C=O), 1592 (C-Cl) | 2221 (C≡N), 1667 (C=O) | 1650 (C=O), 1250 (C-O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
